Cas no 551-09-7 (N-(naphthalen-1-yl)ethane-1,2-diamine)

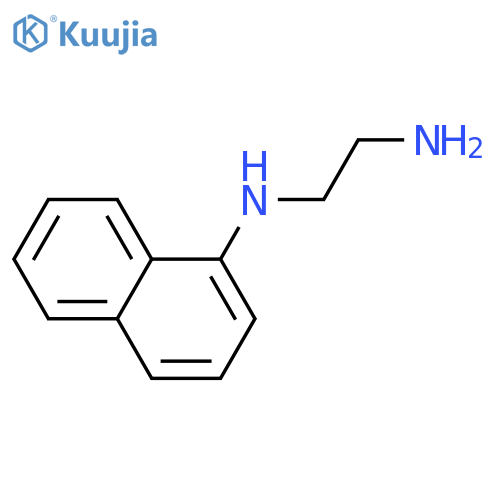

551-09-7 structure

商品名:N-(naphthalen-1-yl)ethane-1,2-diamine

N-(naphthalen-1-yl)ethane-1,2-diamine 化学的及び物理的性質

名前と識別子

-

- N-(1-naphthyl)ethylenediamine

- 1,2-Ethanediamine, N-1-naphthalenyl-

- 1,2-Ethanediamine, N1-1-naphthalenyl-

- N'-naphthalen-1-ylethane-1,2-diamine

- N1-(naphthalen-1-yl)ethane-1,2-diamine

- N-(1-naphthyl)ethane-1,2-diamine

- NULAJYZBOLVQPQ-UHFFFAOYSA-N

- N-naphthalen-1-ylethane-1,2-diamine

- 02X37521XE

- N-(naphthalen-1-yl)ethane-1,2-diamine

- N-1-naphthylethylenediamine

- Oprea1_329986

- (2-aminoethyl)naphthylamine

- N-1-naphthylethylene diamine

- n-(1

- NCGC00163705-04

- NCGC00163705-03

- AS-59686

- N-napthylethylenediamine

- naphtylethylenediamine

- UNII-02X37521XE

- N-1-Naphthylethylenediamine dihydrochloride

- NS00033241

- EINECS 208-992-9

- DTXSID7043744

- BDBM50323743

- CHEBI:53510

- N'-(1-naphthyl)ethane-1,2-diamine

- 1-AMINO-2-(.ALPHA.-NAPHTHYLAMINO)ETHANE

- NCI60_042198

- N(SUP1)-1-NAPHTHALENYL-1,2-ETHANEDIAMINE

- G78425

- 2-(naphthalen-1-ylamino)ethylamine

- SCHEMBL233681

- STK763966

- N-1-naphthalen-1-yl-ethane-1,2-diamine

- 551-09-7

- N-(1-NAPHTHYL)ETHYLENEDIAMINE [MI]

- CHEMBL1214195

- BBL015556

- AKOS005616309

- Q6951327

- EU-0052653

- n-(1-naphthyl)-ethylenediamine

-

- MDL: MFCD01631139

- インチ: 1S/C12H14N2/c13-8-9-14-12-7-3-5-10-4-1-2-6-11(10)12/h1-7,14H,8-9,13H2

- InChIKey: NULAJYZBOLVQPQ-UHFFFAOYSA-N

- ほほえんだ: N([H])(C([H])([H])C([H])([H])N([H])[H])C1=C([H])C([H])=C([H])C2=C([H])C([H])=C([H])C([H])=C12

計算された属性

- せいみつぶんしりょう: 186.11582

- どういたいしつりょう: 186.115698455g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 170

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 38

- 疎水性パラメータ計算基準値(XlogP): 1.9

じっけんとくせい

- PSA: 38.05

N-(naphthalen-1-yl)ethane-1,2-diamine セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

N-(naphthalen-1-yl)ethane-1,2-diamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D759860-250mg |

N-(1-Naphthyl)ethylenediamine |

551-09-7 | 95% | 250mg |

$180 | 2024-06-06 | |

| Aaron | AR00JOW5-1g |

N-(1-Naphthyl)ethylenediamine |

551-09-7 | 95% | 1g |

$351.00 | 2025-02-28 | |

| 1PlusChem | 1P00JONT-250mg |

N-(1-Naphthyl)ethylenediamine |

551-09-7 | 95% | 250mg |

$135.00 | 2024-04-29 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1828307-250mg |

N-(1-Naphthyl)Ethylenediamine |

551-09-7 | 95% | 250mg |

¥1299.00 | 2024-05-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1828307-5g |

N-(1-Naphthyl)Ethylenediamine |

551-09-7 | 95% | 5g |

¥11554.00 | 2024-05-09 | |

| A2B Chem LLC | AJ17625-250mg |

N-(1-Naphthyl)ethylenediamine |

551-09-7 | 95% | 250mg |

$144.00 | 2024-04-19 | |

| A2B Chem LLC | AJ17625-1g |

N-(1-Naphthyl)ethylenediamine |

551-09-7 | 95% | 1g |

$310.00 | 2024-04-19 | |

| A2B Chem LLC | AJ17625-50mg |

N-(1-Naphthyl)ethylenediamine |

551-09-7 | 95% | 50mg |

$66.00 | 2024-04-19 | |

| Aaron | AR00JOW5-50mg |

N-(1-Naphthyl)ethylenediamine |

551-09-7 | 95% | 50mg |

$79.00 | 2025-02-28 | |

| eNovation Chemicals LLC | D759860-50mg |

N-(1-Naphthyl)ethylenediamine |

551-09-7 | 95% | 50mg |

$105 | 2024-06-06 |

N-(naphthalen-1-yl)ethane-1,2-diamine 関連文献

-

Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717

-

Ahalya Behera,Saroj K. Rout,Srimanta Guin,Bhisma K. Patel RSC Adv., 2014,4, 55115-55118

-

Youngae Jung,Yun Gyong Ahn,Ho Kyoung Kim,Byeong Cheol Moon,A Yeong Lee,Do Hyun Ryu Analyst, 2011,136, 4222-4231

-

Hyun-Ouk Kim,Woonsung Na,Jong-Woo Lim,Geunseon Park,Chaewon Park,Hwunjae Lee,Aram Kang,Seungjoo Haam,Inho Choi,Jung-Taek Kang,Daesub Song J. Mater. Chem. B, 2020,8, 2476-2482

-

M. Spulber,P. Baumann,J. Liu,C. G. Palivan Nanoscale, 2015,7, 1411-1423

551-09-7 (N-(naphthalen-1-yl)ethane-1,2-diamine) 関連製品

- 850623-48-2(POTASSIUM (3-METHYLTHIOPHENYL)TRIFLUOROBORATE)

- 1083175-32-9((2S)-2-amino-3-(piperidin-4-yl)propanoic acid dihydrochloride)

- 2138063-83-7(2-(3-methoxy-1,2-thiazol-4-yl)-2-methylpropanoic acid)

- 1369896-27-4(3-bromo-5-(tert-butoxy)aniline)

- 1189426-16-1(Sulfadiazine-13C6)

- 727689-84-1(2-(benzylsulfanyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile)

- 1805097-93-1(5-(Fluoromethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-2-acetic acid)

- 532970-76-6(N-[2-(3-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-methylbenzamide)

- 1131587-85-3(Methyl 2-(aminomethyl)-5-bromobenzoate)

- 2172457-51-9(3-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamido-2-methylpropanoic acid)

推奨される供給者

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量